molecular formula C23H16FN5O2 B2871614 N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031552-80-3

N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Katalognummer B2871614
CAS-Nummer: 1031552-80-3
Molekulargewicht: 413.412
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring and a quinazoline moiety . The triazole ring is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The quinazoline is a bicyclic compound, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been recognized for their potential as therapeutic agents in cancer therapy, particularly in urinary bladder cancer . The structure-activity relationship of these compounds suggests that the nature of the substituents significantly influences their biological properties, including antitumor activity. HMS3472J12 may be investigated for its efficacy against specific cancer cell lines, leveraging its quinazoline core structure.

Antimicrobial Activity

The quinoxaline moiety, closely related to quinazoline, has been reported to possess versatile pharmacological properties, including antimicrobial activity . HMS3472J12 could be explored for its effectiveness against various microorganisms, potentially contributing to the development of new antibiotics.

Anticonvulsant Activity

Triazole derivatives are known for their pharmacological importance, including anticonvulsant activity . HMS3472J12, with its triazole component, may serve as a lead compound for the development of new antiepileptic drugs.

Anti-Inflammatory Activity

Compounds containing the triazoloquinazoline scaffold have shown anti-inflammatory properties . HMS3472J12 could be part of research aimed at discovering novel anti-inflammatory agents, which could be beneficial in treating conditions like arthritis.

Antidiabetic Activity

The broader class of quinazoline derivatives has been implicated in antidiabetic activity . HMS3472J12 could be examined for its ability to modulate blood glucose levels, offering a new avenue for diabetes treatment.

Antioxidant Activity

Quinazoline and triazole derivatives have been reported to exhibit antioxidant properties . HMS3472J12 could be valuable in oxidative stress-related research, possibly aiding in the prevention of diseases caused by free radicals.

Adenosine Receptor Antagonist Activity

Triazoloquinazoline compounds have been identified as adenosine receptor antagonists . HMS3472J12 could be explored for its potential therapeutic applications in neurological disorders where adenosine receptor modulation is beneficial.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities, given the known versatile biological activities of triazole compounds . Additionally, new derivatives of this compound could be synthesized and tested for potential pharmacological applications .

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2/c24-17-9-6-14(7-10-17)13-25-22(30)16-8-11-18-19(12-16)29-21(26-23(18)31)20(27-28-29)15-4-2-1-3-5-15/h1-12,28H,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGAOPBBARXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.